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Compound of Interest

Compound Name: Butyloctyl salicylate

Cat. No.: B3049012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile
of Butyloctyl Salicylate. The information is compiled from various safety assessments and
study reports to support researchers, scientists, and drug development professionals in
evaluating its safety profile.

Executive Summary

Butyloctyl Salicylate has undergone a battery of preclinical toxicity studies to assess its safety
for use in various applications. These studies have evaluated its potential for acute and
repeated dose toxicity, genotoxicity, skin and eye irritation, and skin sensitization. Overall,
Butyloctyl Salicylate exhibits a low order of acute toxicity and is not considered to be a
genotoxic or skin sensitizing agent. Mild to moderate skin irritation and minimal eye irritation
have been observed at high concentrations. A No-Observed-Adverse-Effect Level (NOAEL)

has been established from a 28-day repeated dose oral toxicity study in rats. Notably, there is a
lack of specific long-term carcinogenicity and reproductive and developmental toxicity studies
for Butyloctyl Salicylate; risk assessments for these endpoints often rely on data from the
broader class of salicylates.

Data Presentation: Summary of Quantitative
Toxicological Data
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The following tables summarize the key quantitative data from preclinical toxicological studies

on Butyloctyl Salicylate.

Table 1: Acute Toxicity

Study Type Species Route Key Finding Reference
Acute Oral LD50 > 5000
o Rat Oral [1][2]
Toxicity mg/kg bw
Acute Dermal LD50 > 2000
L Rat Dermal [1]
Toxicity mg/kg bw
Table 2: Repeated Dose Toxicity
Key
Study . . Findings Referenc
Species Route Duration NOAEL .
Type at Higher e
Doses
Increased
prothrombi
n and
activated
partial
thrombopla
stin times
Repeated
Sprague- Oral 150 at 1000
Dose Oral 28 days [11[3]
o Dawley Rat (gavage) mg/kg/day mg/kg/day.
Toxicity
No
macroscopi
cor
microscopi
c
pathologic
al changes.
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Table 3: Local Tolerance

Study Type Species Key Finding Reference

Not a primary dermal
irritant, but has the
) o ) potential for moderate
Skin Irritation Rabbit o [1]
irritation at 100%
concentration under

occlusive conditions.

L ) Minimal conjunctival
Eye Irritation Rabbit o [1]
irritation.

Table 4: Sensitization

Study Type Species Result Reference
Skin Sensitization
o Guinea Pig Not a skin sensitizer. [1114]
(Maximization Test)
Table 5: Genotoxicity

Metabolic

Study Type System L Result Reference
Activation

S. typhimurium &

Ames Test E coli With and Without  Non-mutagenic [2]
. coli
In Vitro
Human ] ] ]
Chromosome With and Without  Non-clastogenic [2]
] Lymphocytes
Aberration

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols
are based on internationally recognized guidelines, such as those from the Organisation for
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Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study

Guideline: OECD Guideline 423 (Acute Toxic Class Method).

Test System: Wistar rats (female).

Administration: Single oral administration by gavage.

Dose Levels: A starting dose of 300 mg/kg body weight was administered to a group of 3
female rats. As no mortality was observed, a subsequent group of 3 female rats received a
dose of 2000 mg/kg body weight.

Vehicle: Corn oil.

Fasting: Animals were fasted for at least 16 hours prior to dosing.

Observation Period: 14 days.

Parameters Observed: Clinical signs were recorded several times on the day of
administration and daily thereafter. Body weights were recorded shortly before administration
and weekly thereafter. A gross necropsy was performed at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study

Guideline: Based on OECD Guideline 407.

Test System: Sprague-Dawley CD rats (5 per sex per group).

Administration: Daily oral gavage for 28 consecutive days.

Dose Levels: 15, 150, and 1000 mg/kg/day. A control group received the vehicle only.

Vehicle: Corn oil.

Observations:

o Clinical Signs: Daily observations for signs of toxicity.
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o Body Weight and Food Consumption: Recorded weekly.

o Hematology and Clinical Chemistry: Evaluated at the end of the study. At the highest dose
(1000 mg/kg/day), this included the assessment of prothrombin time and activated partial
thromboplastin time.

o Histopathology: Histological examination was performed on the control and high-dose
groups at the termination of the study.[1]

Skin Irritation Study

o Guideline: Federal Hazardous Substances Act (FHSA) methods.
o Test System: Rabbits.
o Test Substance Application: Undiluted Butyloctyl Salicylate was applied to the skin.

o Observations: The application sites were evaluated for erythema and edema. A Primary
Irritation Index (PII) was calculated. One study noted very slight to well-defined erythema
and edema, with one animal exhibiting "blanched skin" and two having flaking skin, resulting
ina PIl of 2.12.[1]

Eye Irritation Study

e Guideline: Federal Hazardous Substances Act (FHSA) methods.
o Test System: Rabbits.

o Test Substance Application: Butyloctyl Salicylate was instilled into the conjunctival sac of
the eye.

o Observations: The eyes were examined for conjunctival irritation, corneal opacity, and iritis at
specified intervals after instillation. The study reported minimal conjunctival irritation in 3 out
of 6 animals, with all eyes returning to normal by day 3.[1]

Skin Sensitization: Guinea Pig Maximization Test
(GPMT)
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e Guideline: Based on OECD Guideline 406.
e Test System: Guinea pigs.
¢ |nduction Phase:

o Intradermal Induction: The test substance is injected intradermally, with and without an
adjuvant (like Freund's Complete Adjuvant), to enhance the immune response.

o Topical Induction: One week after the intradermal injections, the test substance is applied
topically to the same area under an occlusive patch for 48 hours.

o Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the
test substance is applied topically to a naive site on the skin of both the test and control
animals.

o Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and
edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions
in the test group are compared to the control group. In a study on Butyloctyl Salicylate, no
sensitization was observed.[1]

In Vitro Genotoxicity: Bacterial Reverse Mutation Test

(Ames Test)
e Guideline: Based on OECD Guideline 471.

o Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2uvrA).

o Method: The plate incorporation method or pre-incubation method is used. The test
substance, bacterial tester strains, and, in the case of metabolic activation, a liver
homogenate (S9 mix) are combined and plated on a minimal glucose agar medium.

e Dose Levels: A range of concentrations of Butyloctyl Salicylate are tested, typically up to
5000 u g/plate .
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» Metabolic Activation: The assay is performed both with and without an exogenous metabolic
activation system (S9 mix from Aroclor- or phenobarbital/-naphthoflavone-induced rat liver).

» Evaluation: The number of revertant colonies (colonies that have regained the ability to grow
in a histidine-deficient medium) is counted after incubation for 48-72 hours. A substance is
considered mutagenic if it causes a dose-dependent increase in the number of revertant
colonies. Butyloctyl Salicylate was reported to be non-mutagenic in these assays.[2]

In Vitro Genotoxicity: Chromosome Aberration Test

e Guideline: Based on OECD Guideline 473.
o Test System: Cultured human peripheral blood lymphocytes.

o Method: Lymphocyte cultures are treated with the test substance at various concentrations
for a short duration. The cells are then cultured for a period to allow for cell division. A mitotic
inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then
harvested, fixed, and stained, and the chromosomes are examined microscopically for
structural aberrations (e.g., breaks, deletions, exchanges).

o Metabolic Activation: The test is conducted both with and without an S9 metabolic activation
system.

» Evaluation: The frequency of cells with chromosomal aberrations is determined and
compared to concurrent negative and positive controls. Butyloctyl Salicylate was found to
be non-clastogenic in this assay.[2]

Data Gaps
Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies available for Butyloctyl
Salicylate. The potential for such effects is often inferred from data on salicylic acid and other
salicylates, which have been shown to cause reproductive and developmental toxicity in
animals at high doses.[1] However, the relevance of these findings to Butyloctyl Salicylate,
particularly at the exposure levels expected from its intended uses, requires careful
consideration and may warrant further investigation if high systemic exposure is anticipated.
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Carcinogenicity

No long-term carcinogenicity studies on Butyloctyl Salicylate have been identified. The
genotoxicity profile of Butyloctyl Salicylate is negative, which provides some reassurance
regarding its carcinogenic potential. Carcinogenicity data on a related substance, Methyl
Salicylate, from a mouse skin-painting study and a mouse pulmonary tumor system were also
negative.[4]

Visualizations
Experimental Workflow Diagrams
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Acute Oral Toxicity Study Workflow
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Conclusion

Based on the available preclinical data, Butyloctyl Salicylate demonstrates a favorable safety
profile with respect to acute toxicity, repeated dose toxicity (at lower doses), genotoxicity, and
skin sensitization. Mild to moderate skin and minimal eye irritation potential has been noted at
high concentrations, indicating that formulation considerations are important. The primary data
gaps in its toxicological profile are the absence of specific studies on carcinogenicity and
reproductive and developmental toxicity. Risk assessments for these endpoints currently rely
on data from the broader class of salicylates. This technical guide provides a foundational
understanding of the preclinical toxicology of Butyloctyl Salicylate to aid in its safe handling
and application in product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3049012?utm_src=pdf-body-img
https://www.benchchem.com/product/b3049012?utm_src=pdf-body
https://www.benchchem.com/product/b3049012?utm_src=pdf-body
https://www.benchchem.com/product/b3049012?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1.tga.gov.au [tga.gov.au]
e 2. cir-safety.org [cir-safety.org]
» 3. cir-safety.org [cir-safety.org]

o 4. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl
Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl
Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium
Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and
Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Preclinical Toxicological Profile of Butyloctyl Salicylate:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-
in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.tga.gov.au/sites/default/files/foi-116-1516-07.pdf
https://www.cir-safety.org/sites/default/files/salicy042019FAR.pdf
https://www.cir-safety.org/sites/default/files/salicy122018tent.pdf
https://pubmed.ncbi.nlm.nih.gov/14617432/
https://pubmed.ncbi.nlm.nih.gov/14617432/
https://pubmed.ncbi.nlm.nih.gov/14617432/
https://pubmed.ncbi.nlm.nih.gov/14617432/
https://pubmed.ncbi.nlm.nih.gov/14617432/
https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-in-preclinical-studies
https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-in-preclinical-studies
https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-in-preclinical-studies
https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3049012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

